4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2,6-dichlorophenyl group at position 5. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with 2,6-dichloroaniline. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or diaryl compounds .
Scientific Research Applications
4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(propylthio)pyrimidine-5-amine: Another pyrimidine derivative with similar substitution patterns.
4,6-Dichloro-2-(methylthio)pyrimidine-5-amine: Similar structure but with a methylthio group instead of a dichlorophenyl group.
Uniqueness
4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H5Cl4N3 |
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Molecular Weight |
309.0 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H5Cl4N3/c11-4-2-1-3-5(12)6(4)7-8(13)16-10(15)17-9(7)14/h1-3H,(H2,15,16,17) |
InChI Key |
GKTHSLDCSRGAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl |
Origin of Product |
United States |
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